2-(QUINOLIN-4-YL)ACETONITRILE
Overview
Description
2-(QUINOLIN-4-YL)ACETONITRILE is an organic compound with the molecular formula C11H8N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is used as a reagent in the synthetic preparation of potential bone morphogenetic protein signaling inhibitors .
Mechanism of Action
Target of Action
It is used as a reagent in the synthetic preparation of potential bone morphogenetic protein (bmp) signaling inhibitors . Therefore, it can be inferred that the compound may interact with proteins involved in the BMP signaling pathway.
Biochemical Pathways
2-(Quinolin-4-yl)acetonitrile is involved in the BMP signaling pathway as a potential inhibitor . The BMP signaling pathway plays a crucial role in various biological processes, including cell differentiation, growth, and apoptosis. By potentially inhibiting this pathway, this compound may affect these processes, leading to downstream effects.
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and blood-brain barrier permeability . The compound is also an inhibitor of CYP1A2, which may affect its metabolism . Its log Kp value indicates low skin permeability . These properties influence the compound’s bioavailability and distribution within the body.
Action Environment
Environmental factors such as temperature and pH can influence the action, efficacy, and stability of this compound. The compound is stored in a dry environment at room temperature , suggesting that moisture and temperature extremes could affect its stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(QUINOLIN-4-YL)ACETONITRILE can be achieved through various methods. One common method involves the reaction of 4-chloroquinoline with acetonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(QUINOLIN-4-YL)ACETONITRILE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-4-carboxylic acid.
Reduction: Reduction reactions can convert it to 4-quinolineethanol.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinoline-4-carboxylic acid.
Reduction: 4-Quinolineethanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(QUINOLIN-4-YL)ACETONITRILE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of compounds that can inhibit bone morphogenetic protein signaling.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Quinoline: The parent compound of 2-(QUINOLIN-4-YL)ACETONITRILE, used in the synthesis of various pharmaceuticals.
4-Quinolinecarboxylic acid: An oxidation product of this compound with applications in medicinal chemistry.
4-Quinolineethanol: A reduction product with potential therapeutic applications.
Uniqueness: this compound is unique due to its nitrile functional group, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its potential as a bone morphogenetic protein signaling inhibitor also sets it apart from other quinoline derivatives .
Properties
IUPAC Name |
2-quinolin-4-ylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-7-5-9-6-8-13-11-4-2-1-3-10(9)11/h1-4,6,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTDILDXLGTRNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292762 | |
Record name | 4-Quinolineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60292762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14003-46-4 | |
Record name | 4-Quinolineacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85366 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Quinolineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60292762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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